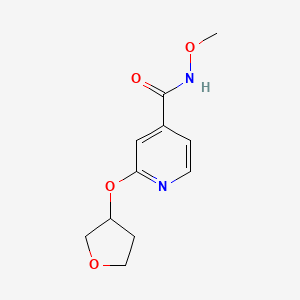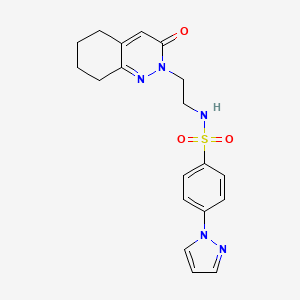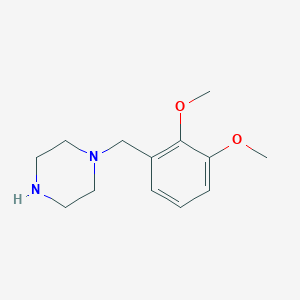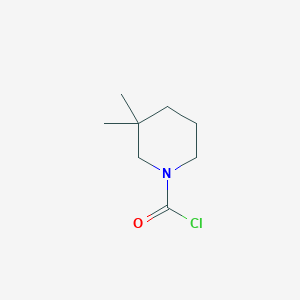![molecular formula C8H16ClNO B2747941 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride CAS No. 2287301-44-2](/img/structure/B2747941.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
作用機序
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[21Similar compounds have been found to interact with the interleukin receptor-associated kinase 4 (irak4) pathway .
Mode of Action
It’s known that the presence of damage-associated molecular patterns (damps) after tissue damage such as stroke or traumatic brain injury (tbi) initiates signaling through the irak4 pathway . This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Biochemical Pathways
The compound likely affects the IRAK4 pathway, which is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines . The downstream effects of this interaction could potentially include a reduction in inflammation and an improvement in patient recovery following tissue damage.
Pharmacokinetics
The pharmacokinetic properties of 2-(1-Methyl-2-oxabicyclo[21A related compound, bio-7488, has been described as a potent, selective, and cns-penetrant irak4 inhibitor with excellent adme properties .
Result of Action
Given its potential interaction with the irak4 pathway, it may help to reduce inflammation and improve patient recovery following tissue damage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.1.1]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted ethanamine derivatives.
科学的研究の応用
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
Uniqueness
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECANSJTSHUBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
![2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2747862.png)




![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)






